2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate
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Overview
Description
2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate is a complex organic compound that features an indole and pyrazine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The inclusion of a pyrazine ring further enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrazine moiety. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the indole or pyrazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the compound.
Scientific Research Applications
2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various therapeutic effects.
Medicine: Investigated for its potential use in treating diseases due to its antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The pyrazine ring may further modulate these interactions, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with various biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral properties.
Uniqueness
2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate is unique due to the combination of the indole and pyrazine moieties, which may result in synergistic effects and enhanced biological activity compared to compounds containing only one of these rings.
Properties
IUPAC Name |
[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl] 3-aminopyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-26-16-10-6-5-9-15(16)18(20(26)14-7-3-2-4-8-14)17(27)13-29-22(28)19-21(23)25-12-11-24-19/h2-12H,13H2,1H3,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTYOFPRHFZQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)COC(=O)C4=NC=CN=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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